5-chloro-N-(4-methoxybenzyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide
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Overview
Description
5-Chloro-N-[(4-methoxyphenyl)methyl]-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a pyrimidine ring substituted with chloro, methoxyphenyl, and methanesulfonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(4-methoxyphenyl)methyl]-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the pyrimidine ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methoxyphenyl and methylphenyl groups: These groups can be introduced via Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.
Sulfonylation: The methanesulfonyl group can be added using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[(4-methoxyphenyl)methyl]-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-Chloro-N-[(4-methoxyphenyl)methyl]-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(4-methoxyphenyl)methyl]-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar in having a chloro and methoxy group but differs in the core structure and functional groups.
5-Chloro-2-methoxy-N-(4-methylphenyl)benzamide: Shares the chloro and methoxy groups but lacks the sulfonyl and pyrimidine components.
Uniqueness
5-Chloro-N-[(4-methoxyphenyl)methyl]-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide is unique due to its combination of a pyrimidine core with chloro, methoxyphenyl, and methanesulfonyl groups, which confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C21H20ClN3O4S |
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Molecular Weight |
445.9 g/mol |
IUPAC Name |
5-chloro-N-[(4-methoxyphenyl)methyl]-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H20ClN3O4S/c1-14-4-3-5-16(10-14)13-30(27,28)21-24-12-18(22)19(25-21)20(26)23-11-15-6-8-17(29-2)9-7-15/h3-10,12H,11,13H2,1-2H3,(H,23,26) |
InChI Key |
MDCPRKKCRHDZEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NCC3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
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